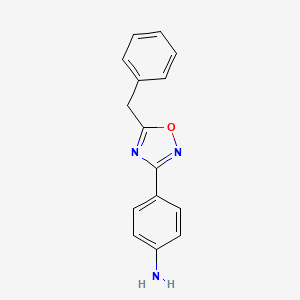
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” is a compound that has been studied for its potential applications in various fields . It is a light yellow liquid with a melting point between 158-160°C .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions. A study describes the synthesis of a similar compound, where a benzyl substitution on the aniline nitrogen of the compound improved potency while augmenting its drug-like properties . Another study mentions a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at 3323.29 cm-1 (NH), 3055.24 cm-1 (CH aromatic), 2954.74, 2870.26 (Aliphatic CH), 1644.31, 1543.84 (CN), 1543.84,1455.24 (C – C =C), 1310.66,1282.08 (CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point between 158-160°C . The compound is a light yellow liquid . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Novel Oxadiazole Derivatives : A study by Kavitha, Kannan, and Gnanavel (2016) details the synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, which are structurally characterized using FT-IR, 1H, and C13 NMR, and mass spectral studies. This research aims to develop novel biologically active compounds (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
Novel Bioactive Natural Product Analogs : Maftei et al. (2013) synthesized natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, exploring their antitumor activity. This synthesis involves isolating intermediates and testing for antitumor activity in vitro (Catalin V. Maftei et al., 2013).
Synthesis of Novel 1,3,4-Oxadiazole Nucleosides : Mosselhi and Seliger (2001) conducted a study where 5-Aryl-1,3,4-oxadiazole-2(3H)-thiones were ribosylated to yield novel 1,3,4-oxadiazole nucleosides, indicating potential applications in nucleoside chemistry (M. Mosselhi & H. Seliger, 2001).
Biological Activities and Applications
Antidiabetic, Anti-inflammatory, and Anticancer Activities : The study by Kavitha et al. (2016) also explores the antidiabetic, anti-inflammatory, and anticancer activities of the synthesized oxadiazole derivatives, highlighting their potential in medical applications (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).
Carbonic Anhydrase Inhibitory Action : Angapelly et al. (2018) synthesized 2-(1,3,4-oxadiazolo-2-yl)aniline-benzene sulphonamides, screening them for their carbonic anhydrase inhibitory activity. These compounds exhibited low micromolar to nanomolar activity against human isoforms, suggesting therapeutic potential (Srinivas Angapelly et al., 2018).
Chemical Sensing and Material Applications
- Aniline Sensing : Naik, Khazi, and Malimath (2018) conducted research on fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazoles by aniline. This study characterizes fluorophores as favorable aniline sensing media, indicating their utility in chemical sensing applications (L. Naik, I. Khazi, & G. H. Malimath, 2018).
Miscellaneous Applications
- Novel Monomers for Polymerization : Tarasenko et al. (2017) developed a method for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, with potential as monomers in oxidative and radical polymerizations, demonstrating the versatility of these compounds in material science (M. Tarasenko, E. R. Kofanov, S. Baikov, G. G. Krasovskaya, & A. S. Danilova, 2017).
Direcciones Futuras
The future directions for “4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline” could involve further exploration of its potential applications. For instance, a study found that a similar compound had potent antiviral activity against various viruses of the Flaviviridae family, indicating its potential as a lead compound for generating 1,2,4-oxadiazole derivatives with broad-spectrum anti-flaviviral properties .
Propiedades
IUPAC Name |
4-(5-benzyl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGETHJBVZBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
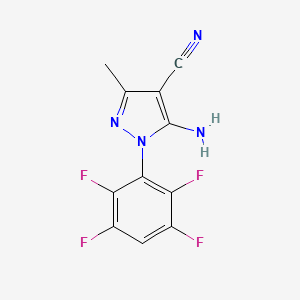



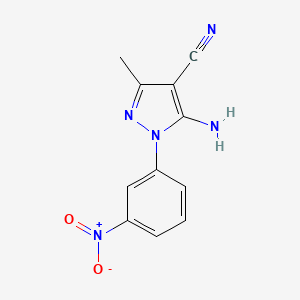
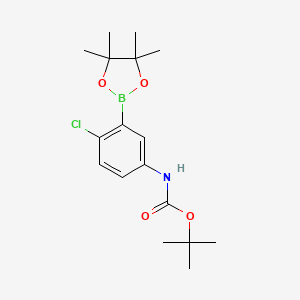

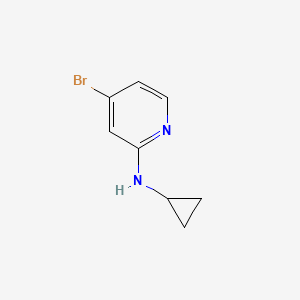
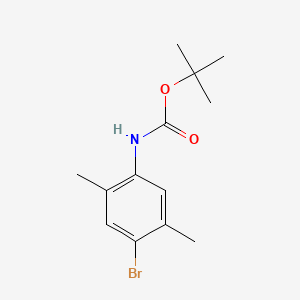
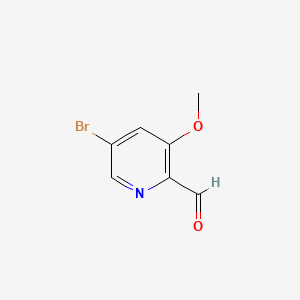
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581263.png)
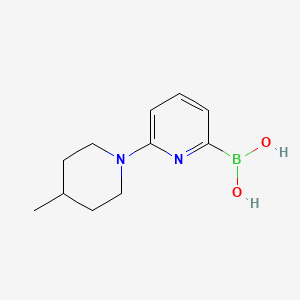
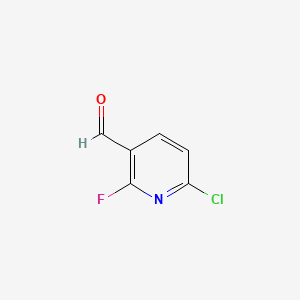
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)
